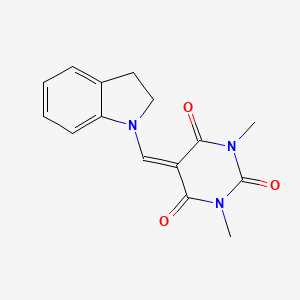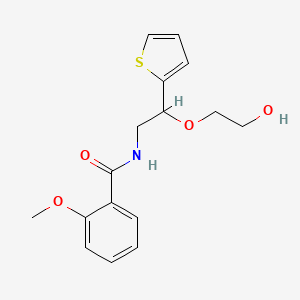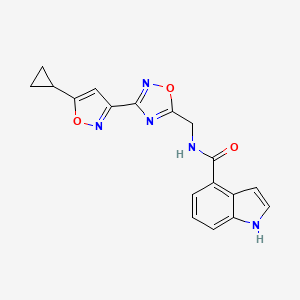![molecular formula C8H15NO B2368287 7-Methyl-6-oxaspiro[3.4]octan-2-amine CAS No. 2126162-79-4](/img/structure/B2368287.png)
7-Methyl-6-oxaspiro[3.4]octan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Methyl-6-oxaspiro[3.4]octan-2-amine” is a chemical compound with the CAS Number: 2126162-79-4 . Its molecular weight is 141.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO/c1-6-2-8(5-10-6)3-7(9)4-8/h6-7H,2-5,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
7-Methyl-6-oxaspiro[3.4]octan-2-amine has been utilized in the synthesis of novel dipeptide synthons. For instance, Suter et al. (2000) demonstrated the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which can be used in peptide synthesis as a dipeptide building block, proving its utility in creating complex peptide structures such as nonapeptides similar to the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).
Synthesis of Bioactive Compounds
Research by Santos et al. (2000) involved the nucleophilic ring opening reaction of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, leading to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are important structural sub-units present in several classes of bioactive compounds, indicating the relevance of this compound in synthesizing biologically active molecules (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Antibiotic Development
Agematu et al. (1993) explored the transformation of 7-(4-Hydroxyphenylacetamido)cephalosporanic acid into a new cephalosporin antibiotic using a compound structurally related to this compound. This showcases its potential in the development of new antibiotics and highlights the chemical's role in advancing pharmaceutical research (Agematu, Kominato, Shibamoto, Yoshioka, Nishida, Okamoto, Shin, Murao, 1993).
Drug Discovery Modules
Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, which are closely related to this compound. These spirocycles are designed as multifunctional, structurally diverse modules for drug discovery, highlighting the compound's significance in creating novel therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Malaria Treatment Research
Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series, closely related to this compound, from a Plasmodium falciparum whole-cell high-throughput screening campaign. This research is crucial in the development of treatments for malaria, showcasing the potential of such compounds in addressing global health challenges (Le Manach, Dam, Woodland, Kaur, Khonde, Brunschwig, Njoroge, Wicht, Horatscheck, Paquet, Boyle, Gibhard, Taylor, Lawrence, Yeo, Mok, Eastman, Reader, van der Watt, Erlank, Venter, Zawada, Aswat, Nardini, Coetzer, Lauterbach, Bezuidenhout, Theron, Mancama, Koekemoer, Birkholtz, Wittlin, Delves, Ottilie, Winzeler, von Geldern, Smith, Fidock, Street, Basarab, Duffy, Chibale, 2021).
Eigenschaften
IUPAC Name |
7-methyl-6-oxaspiro[3.4]octan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-2-8(5-10-6)3-7(9)4-8/h6-7H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXUEDMCCMYOCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C2)N)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2368204.png)






![8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2368217.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2368221.png)



![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2368227.png)
